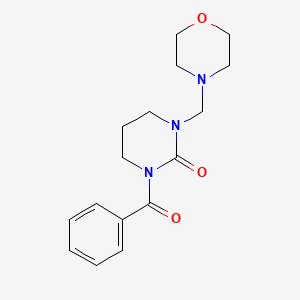
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of tetrahydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of a benzoyl chloride derivative with a morpholinomethyl-substituted tetrahydropyrimidinone. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholinomethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
作用机制
The mechanism of action of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA, thereby modulating the activity of the target and exerting its effects.
相似化合物的比较
Similar Compounds
1-benzoyl-3-(piperidin-1-ylmethyl)tetrahydropyrimidin-2(1H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-benzoyl-3-(pyrrolidin-1-ylmethyl)tetrahydropyrimidin-2(1H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one is unique due to the presence of the morpholine ring, which may impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
82822-16-0 |
|---|---|
分子式 |
C16H21N3O3 |
分子量 |
303.36 g/mol |
IUPAC 名称 |
1-benzoyl-3-(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H21N3O3/c20-15(14-5-2-1-3-6-14)19-8-4-7-18(16(19)21)13-17-9-11-22-12-10-17/h1-3,5-6H,4,7-13H2 |
InChI 键 |
DDODCNOMMDCNFK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N(C1)C(=O)C2=CC=CC=C2)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















